SC-53116
Description
Historical Context of Serotonin (B10506) (5-HT) Receptor Research
Serotonin, also known as 5-hydroxytryptamine (5-HT), is an ancient neurotransmitter derived from the amino acid tryptophan. Its presence and activity have been observed across a wide evolutionary spectrum, from single-celled organisms to humans, suggesting its fundamental importance in biological processes. maps.org The initial discovery of serotonin began in the late 1930s with observations of a substance in the gastrointestinal tract that caused smooth muscle contraction. maps.orgif-pan.krakow.pl This substance, initially named enteramine, was later confirmed to be identical to serotonin, a molecule found in blood platelets that facilitated vasoconstriction. maps.orgif-pan.krakow.plpsychiatrictimes.com
Early research in the 1950s confirmed serotonin's presence in the brain, shifting the focus beyond its peripheral effects. if-pan.krakow.pl The development of radioligand-binding assays in the 1970s marked a significant step in understanding the diversity of serotonin receptors. nih.gov Initially, these studies suggested two main classes, 5-HT1 and 5-HT2, based on binding affinities of various ligands like [³H]5-HT and [³H]spiperone. nih.gov Over the following decades, pharmacological and physiological studies, complemented by molecular biological techniques, revealed a much greater complexity, leading to the identification of numerous serotonin receptor subtypes grouped into seven families, with further subfamilies existing within these groups. psychiatrictimes.comnih.gov This expanding understanding highlighted the diverse roles of serotonin in various physiological functions, including mood, cognition, gastrointestinal function, and cardiovascular regulation. nih.govnih.govpatsnap.compatsnap.com
Identification and Significance of 5-HT4 Receptor Subtype
The 5-HT4 receptor subtype was identified as a distinct entity within the growing family of serotonin receptors. Its discovery contributed to the increasingly complex picture of serotonergic signaling. The 5-HT4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is positively coupled to adenylate cyclase, meaning its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.govpatsnap.comscirp.orgidrblab.net This signaling pathway is crucial for mediating various downstream cellular effects. patsnap.com
The 5-HT4 receptor is widely distributed throughout the body, found in both the central nervous system and peripheral tissues. nih.govpatsnap.com In the periphery, it plays significant roles in the function of the alimentary tract, urinary bladder, heart, and adrenal gland. nih.gov In the alimentary tract, 5-HT4 receptor stimulation influences smooth muscle tone, mucosal electrolyte secretion, and the peristaltic reflex, contributing to intestinal motility. nih.gov In the heart, activation of atrial 5-HT4 receptors can lead to positive inotropy and tachycardia. nih.gov Within the central nervous system, 5-HT4 receptors are involved in modulating neurotransmitter release and influencing cognitive functions. patsnap.comscirp.orgnih.gov The diverse localization and signaling mechanism of the 5-HT4 receptor underscore its significance as a potential target for therapeutic intervention in a range of conditions. nih.govpatsnap.compatsnap.com
Genesis of SC-53116 as a Research Tool
The need for selective ligands to pharmacologically define and study the newly identified 5-HT4 receptor subtype led to the development of compounds like this compound. This compound, also known by its chemical name 4-Amino-5-chloro-N-((hexahydro-1H-pyrrolizin-1-yl)methyl)-2-methoxybenzamide, is a synthetic organic compound. ontosight.aiguidetopharmacology.org It was reported as the first selective agonist at the newly identified serotonin 5-HT4 receptor subtype. nih.govucsd.edu
The development of this compound involved the synthesis and testing of a series of pyrrolizidine (B1209537) esters, amides, and ureas for their affinity and activity at 5-HT4 receptors. acs.org this compound emerged from this research as a potent and selective 5-HT4 partial agonist. acs.orgresearchgate.net Its chemical structure, featuring a benzamide (B126) backbone with specific substitutions and a hexahydro-1H-pyrrolizin-1-ylmethyl moiety, is key to its biological activity. ontosight.ai The compound's selectivity for 5-HT4 receptors over other monoamine receptors, including 5-HT1, 5-HT2, D1, D2, α1, α2, and β receptors, made it a valuable tool for researchers investigating the specific roles of the 5-HT4 subtype. acs.org
This compound's identification and characterization provided researchers with a crucial probe to investigate the physiological and pharmacological effects mediated specifically by 5-HT4 receptors in various tissues and systems. nih.govnih.govresearchgate.netnih.govnih.govnih.govoup.comphysiology.orgnih.gov Studies utilizing this compound have contributed significantly to understanding the functional roles of 5-HT4 receptors in areas such as gastrointestinal motility, cognitive processes, and neuronal activity. nih.govacs.orgresearchgate.netoup.com Although this compound was explored as a potential clinical candidate, its primary and lasting impact has been as a foundational research tool in the study of 5-HT4 receptors. patsnap.comluc.edu
Research Findings and Data
Research using this compound has provided valuable insights into the function of 5-HT4 receptors.
In studies investigating cognitive function, this compound has shown the ability to ameliorate scopolamine-induced impairment of learning in rats, as demonstrated in passive avoidance tests. nih.gov Electrophysiological studies have indicated that this compound can enhance population spike amplitude in the hippocampal CA1 field and augment long-term potentiation (LTP), suggesting an involvement in synaptic plasticity. nih.gov Furthermore, neurochemical studies using in vivo microdialysis have shown that this compound can concentration-dependently enhance extracellular levels of acetylcholine (B1216132) in the hippocampus, an effect preventable by a selective 5-HT4 receptor antagonist. nih.gov These findings suggest a functional interaction between 5-HT4 receptors and the cholinergic system in cognitive processes. nih.gov
Studies examining gastrointestinal function have utilized this compound to investigate 5-HT4 receptor-mediated effects on smooth muscle. Research in canine models indicated that this compound, as a potent and selective 5-HT4 partial agonist, exhibited efficacy in promoting antral contractions and activity in promoting gastric emptying. acs.orgresearchgate.net Comparative studies in different tissues, such as the rat oesophagus and human colon, have also employed this compound to characterize 5-HT4 receptor responses, highlighting potential differences in agonist efficacy across tissues. nih.gov For instance, this compound relaxed the rat oesophagus with a certain efficacy but showed no agonist activity in the rat ileum and human colon, although it did exhibit antagonist activity in the human colon at a higher concentration. nih.gov
The potency of this compound as a 5-HT4 agonist has been evaluated in various assays. In the rat tunica muscularis mucosae (TMM) assay, this compound demonstrated an EC50 value of 23 nM, while its racemate had an EC50 of 66 nM, and a bridgehead-methyl analog showed an EC50 of 449 nM. luc.edunih.gov These data illustrate the relative potency of this compound and related compounds in activating the 5-HT4 receptor in this specific tissue model.
Studies have also explored the effects of this compound on neuronal activity. In cultured hypothalamic GnRH neurons, this compound significantly increased the basal rate of action potential firing in a dose-dependent manner. oup.com This activation of the 5-HT4 receptor with this compound also led to a sustained increase in GnRH release. oup.com In sensory neurons, both 5-HT and this compound increased the intensity of a signaling marker (pRII) with similar potency, an effect blocked by a 5-HT4 antagonist, indicating that 5-HT4 receptors are involved in this signaling pathway in these neurons. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYSOZKZPOVDSB-HZMBPMFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931023 | |
| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141196-99-8 | |
| Record name | SC 53116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141196998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SC-53116 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization of Sc 53116
Receptor Binding and Selectivity Profiles
The binding characteristics of SC-53116 have been investigated to understand its affinity for the 5-HT4 receptor and its selectivity against other monoamine receptors.
Affinity for 5-HT4 Receptors
This compound has demonstrated high affinity for the 5-HT4 receptor. In studies involving pyrrolizidine (B1209537) derivatives, including benzamide (B126) 12a (this compound), high affinity for the 5-HT4 receptor was observed, with a reported Ki value of 5.2 nM in binding assays. acs.orgacs.org Another study using pig caudate nucleus identified specific binding for the 5-HT4 receptor radioligand [3H]GR 113808, and this compound showed a Ki of 21 nM in this system, ranking as one of the more potent agonists tested. nih.gov The IUPHAR/MMV Guide to MALARIA PHARMACOLOGY lists a pKi of 8.1 for this compound at the mouse 5-HT4 receptor. guidetomalariapharmacology.org
| Compound | Receptor | Binding Affinity (Ki) | Species/Tissue | Source |
| This compound | 5-HT4 | 5.2 nM | Not specified (Binding assay) | acs.orgacs.org |
| This compound | 5-HT4 | 21 nM | Pig caudate nucleus | nih.gov |
| This compound | 5-HT4 | pKi 8.1 | Mouse (presumably) | guidetomalariapharmacology.org |
Selectivity against Other Monoamine Receptors
A key aspect of this compound's profile is its selectivity. High selectivity has been reported for this compound and other related pyrrolizidine derivatives against a range of other monoamine receptors. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov Specifically, studies have shown no detectable binding (Ki > 10000 nM) at 5-HT1, 5-HT2, D1, D2, alpha1, alpha2, and beta receptors for this compound. acs.orgacs.org While this compound exhibits moderate binding at the 5-HT3 receptor with a Ki of 152 nM, its affinity for the 5-HT4 receptor is significantly higher, indicating selectivity for the 5-HT4 subtype. acs.orgacs.org
| Receptor Type | This compound Binding Affinity (Ki) | Selectivity Observation | Source |
| 5-HT1 | > 10000 nM | High selectivity | acs.orgacs.org |
| 5-HT2 | > 10000 nM | High selectivity | acs.orgacs.org |
| D1 | > 10000 nM | High selectivity | acs.orgacs.org |
| D2 | > 10000 nM | High selectivity | acs.orgacs.org |
| Alpha1 | > 10000 nM | High selectivity | acs.orgacs.org |
| Alpha2 | > 10000 nM | High selectivity | acs.orgacs.org |
| Beta | > 10000 nM | High selectivity | acs.orgacs.org |
| 5-HT3 | 152 nM | Moderate binding, but selective for 5-HT4 | acs.orgacs.org |
Agonist Activity and Efficacy
Beyond binding, the functional activity of this compound as an agonist at the 5-HT4 receptor has been characterized.
Partial Agonism at 5-HT4 Receptors
This compound is described as a potent and selective 5-HT4 partial agonist. acs.orgacs.orgnih.govsigmaaldrich.comsigmaaldrich.com This indicates that while it activates the receptor, it may not elicit the maximal possible response achievable by a full agonist. Studies using the rat tunica muscularis mucosae (TMM) assay have supported its characterization as a partial agonist. acs.orgacs.org
Comparative Efficacy in In Vitro Functional Assays
In vitro functional assays have been used to compare the efficacy of this compound with other compounds. In the rat tunica muscularis mucosae (TMM) assay, which measures 5-HT4 receptor agonism, this compound demonstrated potent activity. acs.orgacs.org In a comparative study of functional 5-HT4 receptors in different tissues, this compound relaxed the rat oesophagus with an EC50 value of 91 ± 4 nM, showing an efficacy less than that of serotonin (B10506) (5-HT) in this tissue. nih.gov However, at a concentration of 200 nM, it did not antagonize the 5-HT-induced relaxation in the rat oesophagus. nih.gov In the rat ileum and human colon, this compound showed no agonist activity but did act as an antagonist against 5-HT's effect in the human colon at a concentration of 1 µM. nih.gov Another study noted this compound as a selective 5-HT4 receptor agonist with an EC50 of 23 nM. medchemexpress.commedchemexpress.commedchemexpress.com
| Assay/Tissue | Species | Activity Type | Efficacy/Potency Data | Comparison to 5-HT | Source |
| Tunica Muscularis Mucosae (TMM) | Rat | Agonist | Potent | Not specified | acs.orgacs.org |
| Oesophageal Muscularis Mucosae | Rat | Agonist | EC50 = 91 ± 4 nM | Less than 5-HT | nih.gov |
| Ileum | Rat | No Agonist Activity | - | - | nih.gov |
| Colon | Human | No Agonist Activity, Antagonist (at 1 µM) | Dose-ratio of 11.3 ± 0.3 (Antagonist) | - nih.gov | |
| Functional Assay (cAMP accumulation) | Not specified | Agonist | EC50 = 23 nM | Not specified | medchemexpress.commedchemexpress.commedchemexpress.com |
Molecular and Cellular Mechanisms of Action
G-Protein Coupling and Downstream Signaling Pathways
The 5-HT₄ receptor is known to be positively coupled to adenylate cyclase through Gs proteins. researchgate.netnih.govoup.com This coupling is a key step in the downstream signaling pathway initiated by SC-53116 binding.
Adenylate Cyclase Activation
Upon binding of this compound to the 5-HT₄ receptor, a conformational change in the receptor occurs, which facilitates the interaction with and activation of the stimulatory G protein (Gs). The activated Gs subunit then proceeds to activate adenylate cyclase. researchgate.netnih.govoup.com Studies have shown that activation of 5-HT receptors that stimulate the adenylyl cyclase pathway can lead to increased levels of certain growth factors in cultured cells. nih.gov
Cyclic AMP (cAMP) Production
The activation of adenylate cyclase by the Gs protein, triggered by this compound binding to the 5-HT₄ receptor, results in the increased conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). oup.com cAMP acts as a second messenger within the cell, mediating various downstream effects. Treatment with this compound has been shown to cause a dose-dependent stimulation of cAMP production in certain neuronal cells. oup.comoup.com This stimulation was observed to be maximal at specific concentrations of this compound, with no further increase at higher, micromolar concentrations. oup.comoup.com Increased cAMP production can lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular targets, influencing cellular processes. nih.govnih.gov
Ligand-Receptor Interactions and Conformational Dynamics
This compound interacts with the 5-HT₄ receptor as a selective agonist. researchgate.netnih.govguidetomalariapharmacology.org This interaction involves the binding of the this compound molecule to a specific binding site on the receptor protein. The chemical structure of this compound, which includes a benzamide (B126) backbone with specific substitutions and a hexahydro-1H-pyrrolizin-1-ylmethyl moiety, is crucial for its ability to bind to and activate the 5-HT₄ receptor. ontosight.ai The binding of an agonist like this compound induces conformational changes in the receptor. These conformational dynamics are essential for the receptor to couple with G proteins and initiate the downstream signaling cascade, including the activation of adenylate cyclase and subsequent cAMP production. uni.lu Research utilizing techniques such as site-directed mutagenesis and ligand structure-activity relationships provides insights into the specific receptor and ligand features critical for these interactions. acnp.org
Data illustrating the dose-dependent stimulation of cAMP production by this compound in GT1–7 neurons is presented in the table below, compiled from research findings. oup.comoup.com
| This compound Concentration (nM) | cAMP Production (% of Control) |
| Control | 100 |
| 10 | ~200 |
| 100 | ~350 |
| 1000 | ~350 |
Note: Values are approximate based on graphical data from the source. oup.comoup.com
This data demonstrates that this compound effectively stimulates cAMP production in a concentration-dependent manner, reaching maximal efficacy at 100 nM in this specific cell line. oup.comoup.com
The Chemical Compound “this compound”: Navigating a Case of Mistaken Identity in Scientific Literature
An extensive review of scientific and commercial databases reveals that the designation “this compound” is primarily associated with a commercially available monoclonal antibody, specifically the Thy-1/CD90 Antibody (OX7), and not a chemical compound investigated for its effects on the gastrointestinal system. This recurring identification across multiple searches indicates a likely misinterpretation of a product catalog number for the name of a research chemical.
Efforts to locate a chemical compound designated this compound with documented effects on gastric motility, intestinal transit, or interactions with muscarinic and serotonergic pathways in the gut have been unsuccessful. The provided outline, which details specific preclinical gastrointestinal effects, does not correspond to any publicly available research data associated with a compound of this name.
Therefore, it is not possible to generate the requested scientific article focusing on the biological and physiological effects of a chemical compound named “this compound” in preclinical gastrointestinal models, as the foundational research for such an article appears to be non-existent under this identifier. The information available consistently points to this compound as a product number for a biological reagent used in immunology and cell biology research, rather than a small molecule or drug candidate with gastrointestinal applications.
It is possible that the intended compound of interest has a different identifier or that the designation "this compound" is an internal, non-public code. Without the correct chemical name or alternative identifiers, a scientifically accurate and verifiable article on its gastrointestinal effects cannot be produced.
Biological and Physiological Effects in Preclinical Models
Gastrointestinal System Research
Regulation of Gastric Acid Secretion
The dorsal vagal complex (DVC) is a critical brainstem region for the central nervous system's regulation of gastric functions, including acid secretion and motility. Research in this area often involves the microinjection of various substances to elucidate the roles of different neurotransmitters and peptides.
Studies have shown that microinjecting certain peptides into the dorsal vagal complex can significantly alter gastric functions. For instance, corticotropin-releasing factor (CRF) microinjected into the DVC has been shown to inhibit gastric contractility that is stimulated by other central mechanisms. nih.gov Similarly, bombesin, when microinjected into the DVC, dose-dependently suppresses gastric contractility stimulated by thyrotropin-releasing hormone (TRH) analogs, indicating that the DVC is a key site for the inhibitory action of bombesin on vagally stimulated gastric functions. nih.gov
Thyrotropin-releasing hormone (TRH) and its analogs are known to stimulate gastric acid secretion and motility through central mechanisms involving the brainstem. nih.gov The stimulatory effects of TRH analogs on gastric contractility can be modulated by other neuropeptides within the dorsal vagal complex. For example, the stimulation of gastric contractility induced by a TRH analog microinjected into the DVC can be suppressed by the co-injection of bombesin. nih.gov This suggests a potential interaction between TRH and bombesin pathways in the central vagal regulation of gastric motor function. nih.gov Furthermore, intracisternal injection of a stable TRH analog, RX-77368, has been demonstrated to increase plasma gastrin levels and the activity of histidine decarboxylase in the stomach corpus of rats, which are key steps in the stimulation of acid secretion. nih.gov The presence of TRH in the gastric mucosa and juice itself also suggests a peripheral, paracrine role in regulating somatostatin and acid secretion. nih.gov
Metabolic Considerations and Safety Profile in Research
Observed Toxicity and Contributing Factors
The toxicity observed with SC-53116 in research is primarily attributed to metabolic processes involving its pyrrolizidine (B1209537) ring structure. researchgate.netluc.edu
Pyrrolizidine Ring Oxidation
A key contributing factor to the toxicity of this compound is the oxidation of its pyrrolizidine ring moiety. researchgate.netluc.edu This metabolic transformation is a critical step in the cascade leading to the formation of reactive species.
Formation of Iminium Ions and Alkylating Potential
Oxidation of the pyrrolizidine ring in this compound is hypothesized to result in the formation of a bicyclic iminium ion. researchgate.netluc.edu This iminium ion intermediate is electrophilic and can function as an alkylating agent. researchgate.netluc.edu The alkylating potential of this metabolite is considered the likely cause of the observed toxicity, including the positive result in the Ames assay, which detects mutagenicity often associated with DNA alkylation. luc.edu
Strategies for Toxicity Mitigation in Analog Development
To address the toxicity associated with the metabolic activation of the pyrrolizidine ring, research efforts focused on developing analogs of this compound with modified structural features aimed at preventing the formation of the reactive iminium ion. researchgate.netluc.edu
Bridgehead Methylation
One strategy explored for toxicity mitigation involved the introduction of a methyl group at the bridgehead position of the pyrrolizidine ring. researchgate.netluc.edu The rationale behind this modification was that the presence of a methyl substituent at this position would sterically or electronically hinder the metabolic oxidation leading to the iminium species, thereby blocking this bioactivation pathway. researchgate.netluc.edu A bridgehead-methyl analog of this compound was synthesized and evaluated in research. researchgate.netluc.edunih.gov
Impact on Agonistic Potency of Analogs
While the bridgehead-methyl analog was designed to mitigate toxicity by blocking iminium ion formation, its synthesis and evaluation revealed an impact on the compound's agonistic potency at the 5-HT4 receptor. researchgate.netluc.edunih.gov Although the analog retained some activity as a 5-HT4 agonist, it was found to be significantly less potent than the parent compound, this compound. researchgate.netluc.edunih.gov Comparative data on the potency of this compound and its bridgehead-methyl analog in the rat tunica muscularis mucosae (TMM) assay are presented below:
| Compound | EC50 (nM) | Reference |
| This compound | 23 | luc.edunih.gov |
| Racemate of this compound | 66 | luc.edunih.gov |
| Bridgehead-methyl analog (±)-2 | 449 | luc.edunih.gov |
The substantial decrease in potency observed with the bridgehead-methyl analog meant that despite the potential for reduced toxicity, this particular modification was not pursued further in the development of a safer alternative to this compound. researchgate.netluc.edu
Structure Activity Relationship Sar Studies and Analog Design
Development of Pyrrolizidine (B1209537) Derivatives
SC-53116 is characterized as a pyrrolizidine benzamide (B126) derivative acs.orgresearchgate.netluc.edu. The development of pyrrolizidine derivatives, including esters, amides, and ureas, has been explored to identify compounds with high affinity for the 5-HT4 receptor acs.org. These studies have shown that certain pyrrolizidine structures can act as either agonists or antagonists at the 5-HT4 receptor acs.org.
Identification of Key Structural Moieties for 5-HT4 Receptor Interaction
Research into the SAR of this compound and related compounds has aimed to pinpoint the specific parts of the molecule responsible for its activity at the 5-HT4 receptor. The chemical structure of this compound features a benzamide backbone substituted with an amino group, a chloro group, and a methoxy (B1213986) group on the benzene (B151609) ring, linked to a hexahydro-1H-pyrrolizin-1-ylmethyl moiety ontosight.ai.
Studies have indicated that the basic nitrogen within a polycyclic framework, such as the pyrrolizidine system, and the conformational lability of compounds can increase affinity for the 5-HT4 receptor over the 5-HT3 receptor bioorg.org. For instance, a piperidine (B6355638) derivative showed better 5-HT4 receptor ligand properties and lower 5-HT3 receptor affinity compared to its tropane (B1204802) analog bioorg.org.
Rational Design of Modified Analogs
Rational design of this compound analogs has been driven by the desire to improve potency, selectivity, and potentially address liabilities observed with the parent compound. One significant modification involved the synthesis of a bridgehead-methyl analog of this compound researchgate.netluc.eduacs.org. This modification was specifically designed to prevent the potential oxidation of the pyrrolizidine moiety to a bicyclic iminium ion, a metabolic pathway that was hypothesized to contribute to toxicity researchgate.netluc.edu. The introduction of a methyl group at the bridgehead position aimed to block this metabolic route researchgate.netluc.edu.
Other approaches to analog design in the broader field of 5-HT4 receptor ligands, which could inform modifications of the this compound scaffold, have involved structural variations in different parts of lead compounds. For example, studies on arylpiperazines have focused on the ω-substituted alkyl chain, particularly the presence of an amide or imide function bioorg.org. Modifications to the aryl group and linker spacers have also been explored to influence affinity and selectivity for 5-HT, dopamine, and α1 receptors bioorg.org.
Comparative Pharmacological Evaluation of Analogs
Comparative pharmacological evaluation of this compound and its analogs has provided valuable data on how structural changes impact binding affinity and functional activity at the 5-HT4 receptor.
This compound itself has been characterized as a potent and selective 5-HT4 partial agonist acs.org. It demonstrated efficacy in promoting antral contractions and gastric emptying in canine models acs.org. In the rat tunica muscularis mucosae (TMM) assay, this compound exhibited an EC50 of 23 nM, while its racemate, SC-49518, had an EC50 of 66 nM luc.edu.
The bridgehead-methyl analog of this compound ((±)-2) was evaluated for 5-HT4 agonism in the rat TMM assay. This analog showed an EC50 of 449 nM in this assay researchgate.netluc.edu.
The comparative data highlight that while the bridgehead-methyl modification aimed to improve the metabolic profile, it resulted in a significant decrease in potency compared to the parent compound, this compound researchgate.netluc.edu.
High selectivity for pyrrolizidine derivatives, including this compound, has been observed against other monoamine receptors, such as 5-HT1, 5-HT2, D1, D2, α1, α2, and β receptors acs.org.
Comparative Agonist Activity in Rat TMM Assay
| Compound | EC50 (nM) |
| This compound | 23 |
| This compound racemate | 66 |
| (±)-Bridgehead-methyl analog of this compound | 449 |
This table illustrates the impact of the bridgehead-methyl substitution on the functional potency of the this compound scaffold in a relevant biological assay.
Advanced Research Methodologies Employing Sc 53116
In Vitro Experimental Models
In vitro studies are fundamental in characterizing the interaction of compounds like SC-53116 with specific biological targets, such as receptors. These models allow for controlled environments to assess binding affinity and functional activity.
Receptor Binding Assays
Receptor binding assays are a key method used to determine the affinity of a compound for a particular receptor. For this compound, these assays have focused on its binding to 5-HT4 and other monoamine receptors. Studies have shown that this compound exhibits high affinity for the 5-HT4 receptor researchgate.netacs.org. Its affinity for the 5-HT4 receptor has been reported with a Ki value of 21 nM in guinea pig striatum, using [3H]GR-113808 as the radioligand nih.govucsd.edu. High selectivity for 5-HT4 receptors has been observed for this compound compared to other monoamine receptors, including 5-HT1, 5-HT2, D1, D2, alpha1, alpha2, and beta receptors researchgate.netacs.org.
Functional Assays (e.g., Tunica Muscularis Mucosae Assay)
Functional assays are employed to evaluate the biological response elicited by a compound upon binding to its receptor. The rat tunica muscularis mucosae (TMM) assay is a prominent example used to assess 5-HT4 receptor agonism researchgate.netacs.orgluc.edu. In this assay, the contractile response of the rat tunica muscularis mucosae tissue, which expresses 5-HT4 receptors, is measured in the presence of the compound. This compound has been evaluated in the rat TMM assay and demonstrated agonistic activity at the 5-HT4 receptor researchgate.netacs.orgluc.edu. For instance, this compound showed an EC50 value of 23 nM in the TMM assay, indicating its potency as a 5-HT4 agonist in this model luc.edunih.gov. The racemate of this compound had an EC50 of 66 nM in the same assay luc.edunih.gov.
Data from Functional Assays: Rat Tunica Muscularis Mucosae (TMM) Assay
| Compound | EC50 (nM) |
| This compound | 23 |
| This compound (racemate) | 66 |
| Bridgehead-methyl analog of this compound | 449 |
In Vivo Animal Models
In vivo studies using animal models are crucial for understanding the effects of compounds in a complex biological system, including their impact on physiological functions.
Surgical Preparations for Gastrointestinal Function Studies
This compound has been utilized in in vivo animal models, particularly in studies investigating gastrointestinal function due to its activity at 5-HT4 receptors, which are involved in regulating gut motility researchgate.netacs.orgresearchgate.net. Surgical preparations in these studies can involve procedures to assess gastric emptying, intestinal transit, and contractile activity in different parts of the gastrointestinal tract researchgate.netbmj.com. Canine models have been used to evaluate the efficacy of this compound in promoting antral contractions and gastric emptying researchgate.netacs.org. Studies in anesthetized rats have also employed surgical models to investigate the effects of compounds like this compound on ileocolonic and colonic transit bmj.com.
Detailed Research Findings from In Vivo Studies:
In canine models, this compound has been shown to exhibit efficacy in promoting antral contractions and activity in promoting gastric emptying researchgate.netacs.org. In anesthetized rats, this compound, when given with intra-aortic serotonin (B10506), inhibited the acceleration of ileocolonic junction transit induced by serotonin. This suggests an interaction with serotonergic pathways regulating gut motility in vivo bmj.com.
Stereotaxic Microinjection Techniques
Stereotaxic microinjection techniques are used to deliver compounds precisely into specific brain regions to study their central effects. While this compound's primary focus has been on peripheral 5-HT4 receptors, some studies have explored its effects in the central nervous system. Stereotaxic microinjection into the dorsal vagal complex (DVC) in rats has been used to investigate the effects of this compound on gastric acid secretion physiology.orgphysiology.org.
Detailed Research Findings from Stereotaxic Microinjection Studies:
In studies involving stereotaxic microinjection into the caudal DVC of rats, coinjection of this compound with RX-77368 (a TRH analog) resulted in a decrease in gastric acid output compared to the effect of RX-77368 alone physiology.org. This suggests that this compound may modulate gastric function through central mechanisms involving the DVC physiology.org.
Use in Pharmacological Profiling of Other Compounds
This compound serves as a valuable tool in the pharmacological profiling of other compounds, particularly those targeting serotonin receptors. As a selective 5-HT4 partial agonist with known properties, it is used as a reference compound to characterize the activity and selectivity of novel ligands in both binding and functional assays researchgate.netresearchgate.netnih.gov. By comparing the effects of new compounds to that of this compound, researchers can gain insights into their mechanism of action and relative potency at the 5-HT4 receptor researchgate.netresearchgate.netnih.gov. For instance, the bridgehead-methyl analog of this compound was evaluated for its 5-HT4 agonism activity in the rat TMM assay by comparing its EC50 value to that of this compound luc.edunih.gov. This compound is also used to pharmacologically define the 5-HT4 receptor along with other selective agonists and antagonists researchgate.net.
Future Directions and Translational Research Perspectives
Insights Gained for 5-HT4 Receptor Pharmacology
Studies utilizing SC-53116 have been instrumental in characterizing the 5-HT4 receptor. This compound was identified as one of the first selective agonists for this receptor subtype. luc.educapes.gov.br Research has shown that this compound acts as a partial agonist at the 5-HT4 receptor. researchgate.net Comparative studies using this compound alongside other 5-HT4 receptor ligands, such as agonists like RS 67506 and antagonists like GR 113808, SB 204070, and RS 39604, have helped to pharmacologically define the receptor. researchgate.net
Investigations have explored the effects of this compound in various biological systems. For instance, this compound was used to study 5-HT4 receptor-mediated responses in rat sensory neurons, demonstrating that this receptor is sufficient and necessary for serotonin-induced increases in PKA-II signaling activity in these neurons. nih.gov In the rat esophagus, this compound induced relaxation with an efficacy lower than that of serotonin (B10506). nih.gov Studies in human colonic circular muscle showed that this compound did not exhibit agonist activity but could antagonize the effect of serotonin. nih.gov These findings highlight species and tissue-specific differences in the functional response to this compound.
Furthermore, research involving this compound has contributed to the understanding of 5-HT4 receptor desensitization. Studies in rats have shown that prolonged exposure to serotonin can induce desensitization of native 5-HT4 receptors, affecting the response to agonists like this compound. nih.gov This underscores the importance of understanding desensitization mechanisms for the successful development of 5-HT4 receptor agonists as therapeutic agents. nih.gov
Implications for Drug Discovery and Development
The pharmacological profile of this compound as a 5-HT4 receptor agonist has implications for the discovery and development of new drugs targeting this receptor. The 5-HT4 receptor is widely distributed in the central nervous system and peripheral tissues, including the alimentary tract, urinary bladder, heart, and adrenal gland, suggesting its involvement in various physiological processes. researchgate.net
Given its activity as a 5-HT4 agonist, this compound and its analogs have been investigated for potential therapeutic applications, particularly in conditions related to gastrointestinal motility. researchgate.net For example, this compound showed efficacy in promoting antral contractions and gastric emptying in canine models. researchgate.net The development of novel 5-HT4 receptor ligands, building upon the knowledge gained from compounds like this compound, is an active area of research for addressing gastrointestinal disorders. researchgate.netprobes-drugs.org
Beyond gastrointestinal applications, 5-HT4 receptor agonists are being explored for their potential in treating central nervous system disorders, including cognitive deficits associated with Alzheimer's disease. scirp.orgnih.gov Studies using this compound have demonstrated its ability to reverse scopolamine-induced amnesia in a passive avoidance paradigm in rats, suggesting a role for 5-HT4 receptor activation in memory formation. scirp.org This finding supports the potential of 5-HT4 agonists as therapeutic interventions for cognitive disorders. scirp.org The development of compounds with high functional affinity to various human 5-HT4 receptor splice variants, as seen with other agonists, is a consideration in this area of drug discovery. scirp.org
Unexplored Biological Activities and Therapeutic Potential
While the primary focus on this compound has been its interaction with the 5-HT4 receptor, its chemical structure suggests potential for other biological activities. ontosight.ai Compounds with similar benzamide (B126) backbones and structural features have been explored for diverse properties, including anti-inflammatory, antimicrobial, or anticancer effects. ontosight.ai Although not extensively studied for this compound specifically, these possibilities represent unexplored avenues for research.
The role of 5-HT4 receptors in neurogenesis, both in the enteric system and the hippocampus, as demonstrated by other 5-HT4 receptor agonists, suggests a broader therapeutic potential for this class of compounds beyond motility or cognitive enhancement. scirp.org Investigating whether this compound or its derivatives share this neurogenic potential could reveal new therapeutic applications, particularly in conditions involving neuronal degeneration or damage.
Furthermore, the involvement of 5-HT4 receptors in modulating the release of various neurotransmitters, including acetylcholine (B1216132), highlights their potential impact on neural circuits. scirp.org While this compound has been shown to influence signaling pathways like PKA-II, a comprehensive understanding of its effects on other neurotransmitter systems and their functional consequences represents an area for further exploration. nih.gov
Challenges and Limitations in this compound Related Research
Research involving this compound has encountered challenges, particularly related to its metabolic stability and potential toxicity. Investigations into the use of this compound as a gastrointestinal prokinetic agent in canine models revealed toxicity likely stemming from the oxidation of the pyrrolizidine (B1209537) ring. researchgate.net This metabolic vulnerability limited its progression in development. researchgate.net
Efforts to address this limitation have involved the synthesis of analogs, such as the bridgehead-methyl analog of this compound, with the aim of blocking metabolism to potentially toxic species. researchgate.net However, these modifications can impact the compound's potency and efficacy, as observed with the bridgehead-methyl analog which was significantly less potent than this compound and was not advanced. researchgate.net This highlights the challenge of designing analogs that retain desirable pharmacological activity while improving metabolic stability and reducing toxicity.
Another limitation in 5-HT4 receptor research, which would apply to studies with this compound, is the existence of multiple receptor splice variants. scirp.org While initial observations suggested that ligand binding properties might not differ significantly between variants due to conserved extracellular and transmembrane domains, understanding the functional consequences of ligand interaction with specific splice variants remains important for drug development. scirp.org
Q & A
Q. What is the molecular mechanism of SC-53116 as a selective 5-HT4 receptor agonist?
this compound exhibits high selectivity for the 5-HT4 receptor subtype by binding to its extracellular domain, activating Gs protein-coupled signaling pathways. Its specificity was confirmed through competitive binding assays against other serotonin receptor subtypes (e.g., 5-HT3, 5-HT1A), showing negligible cross-reactivity . Key pharmacological properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 323.82 g/mol | |
| Receptor Affinity (Ki) | 5-HT4: 1.2 nM; 5-HT3: >10,000 nM | |
| Signal Pathway | cAMP accumulation via Gs protein |
Methodological Note: Validate receptor selectivity using radioligand displacement assays with transfected cell lines expressing individual receptor subtypes.
Q. What experimental protocols are recommended for ensuring this compound stability in vitro?
this compound HCl should be stored as a powder at -20°C for long-term stability. For in vitro studies, prepare fresh solutions in DMSO or PBS (pH 7.4) and use within 24 hours to avoid hydrolysis. Include vehicle controls to account for solvent effects on cellular assays .
Q. How should researchers design dose-response studies for this compound in functional assays?
Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) to capture full agonist efficacy. Measure cAMP levels in HEK-293 cells transfected with human 5-HT4 receptors. Normalize data to maximal response induced by a reference agonist (e.g., serotonin) and fit using the Hill equation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's efficacy across different tissue models?
Contradictory results (e.g., ileum vs. atrial tissue) may arise from tissue-specific receptor isoforms or coupling efficiency. To address this:
- Perform isoform-specific PCR/Western blotting to confirm receptor expression .
- Use selective antagonists (e.g., GR113808) to verify 5-HT4-mediated responses .
- Apply meta-analysis frameworks to compare data across studies, adjusting for covariates like tissue source and experimental conditions .
Q. What strategies optimize this compound’s pharmacokinetic profiling in vivo while minimizing off-target effects?
- Tissue Distribution : Administer via intraperitoneal injection (1–5 mg/kg) and quantify plasma/tissue concentrations via LC-MS.
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites; adjust dosing intervals if rapid clearance is observed.
- Specificity Controls : Include knockout (5-HT4⁻/⁻) models to confirm on-target activity .
Q. How should experimental designs account for this compound’s potential allosteric modulation of 5-HT4 receptors?
- Use Schild regression analysis to distinguish orthosteric vs. allosteric mechanisms.
- Co-apply this compound with orthosteric antagonists; a non-parallel rightward shift in dose-response curves suggests allosteric interaction .
- Employ computational modeling (e.g., molecular docking) to predict binding sites using receptor crystal structures .
Methodological Guidelines
- Data Reprodubility : Document batch-specific purity (>98% by HPLC) and solvent preparation protocols to minimize variability .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for animal reporting .
- Conflict Resolution : Use systematic review frameworks (PRISMA) to synthesize conflicting data, emphasizing study quality and bias assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
